molecular formula C18H17NO4S B2461421 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide CAS No. 1798459-05-8

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2461421
CAS No.: 1798459-05-8
M. Wt: 343.4
InChI Key: GHCMIDMZDIVWML-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide: is an organic compound that features a complex structure combining furan, thiophene, and benzamide moieties

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-14-6-3-2-5-13(14)18(21)19-11-12-8-9-16(24-12)17(20)15-7-4-10-23-15/h2-10,17,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCMIDMZDIVWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more efficient catalysts, continuous flow reactors, and automated systems to handle large-scale reactions. The goal is to achieve high throughput while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
  • N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-chlorobenzamide

Uniqueness

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The compound can be characterized by the following structural formula:

  • Molecular Formula : C18_{18}H17_{17}NO4_{4}S
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1798459-05-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiophene and Furan Derivatives : Utilizing appropriate precursors to synthesize the thiophene and furan components.
  • Coupling Reactions : Employing coupling agents to link the furan derivative with the thiophene moiety.
  • Acylation : The final step usually involves acylating the resulting compound with 2-methoxybenzoyl chloride.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, including:

  • Anticancer Activity : this compound has been studied for its potential in inhibiting cancer cell proliferation. For example, derivatives with similar structures have shown IC50_{50} values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties.
    CompoundCell LineIC50_{50} (µM)
    Compound AMCF-73.1
    Compound BHCT1164.0
    N-(Furan-Thiophene)MCF-75.3
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 8 µM.
  • Antioxidant Activity : The presence of hydroxymethyl groups in the structure may enhance its antioxidant capabilities, which could help in mitigating oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Studies : A study on benzimidazole derivatives demonstrated that hydroxymethyl and methoxy substitutions significantly influenced antiproliferative activity against various cancer cell lines, suggesting that similar modifications in N-(Furan-Thiophene) could yield comparable results .
  • Mechanism of Action : Research indicates that compounds with similar structures may interact with specific cellular pathways, potentially modulating enzyme activities or receptor interactions that are critical for cancer progression .
  • Comparative Analysis : In comparison to other benzamide derivatives, N-(Furan-Thiophene) stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties not found in similar compounds .

Q & A

Q. What are the key synthetic steps for preparing N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to link the thiophene and furan moieties (e.g., nucleophilic substitution or Suzuki coupling under nitrogen atmosphere) .
  • Protection/deprotection of hydroxyl groups to prevent unwanted side reactions during amide bond formation .
  • Final benzamide formation via activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with the amine-containing intermediate . Purification often employs column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and functional group integrity .
  • FTIR verifies amide bond formation (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3200-3500 cm⁻¹) .
  • Mass spectrometry (ESI or EI) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation using software like SHELXL .

Q. How can computational methods predict the compound's electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model:

  • Electron density distribution to identify reactive sites (e.g., nucleophilic furan or electrophilic benzamide regions) .
  • HOMO-LUMO gaps to estimate redox behavior and charge-transfer interactions with biological targets . Software like Gaussian or ORCA is used with basis sets (e.g., 6-31G*) for accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions between heterocycles .
  • Temperature control : Low temperatures (~0°C) minimize side reactions during sensitive steps (e.g., nitro group reduction) .
  • In-line monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Q. How to resolve discrepancies in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs .
  • Compound purity : Validate samples via HPLC (>95% purity) to exclude impurities affecting results .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. hydroxy substitutions) to identify critical pharmacophores .

Q. What strategies enhance bioavailability while retaining target affinity?

  • Prodrug design : Introduce ester groups to improve membrane permeability, with enzymatic cleavage in vivo .
  • Structural simplification : Reduce molecular weight by replacing bulky substituents (e.g., furan with smaller heterocycles) without disrupting key interactions .
  • LogP optimization : Balance hydrophilicity (e.g., via methoxy groups) and lipophilicity (thiophene) for better absorption .

Q. How to analyze crystallographic data to confirm stereochemistry?

  • SHELXL refinement : Resolve bond lengths/angles and validate hydrogen bonding networks (e.g., N–H···O interactions) .
  • Thermal ellipsoid plots : Assess positional uncertainty of atoms, particularly at chiral centers .
  • Comparison with DFT-optimized structures : Overlay experimental and computational models to validate stereochemical assignments .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Amide bond formationSOCl₂, DCM, 0°C → RTCarboxylic acid activation
Heterocycle couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CSuzuki-Miyaura cross-coupling
Hydroxyl protectionTBDMSCl, imidazole, THFPrevent oxidation/esterification

Q. Table 2. Computational Parameters for DFT Studies

ParameterValue/SettingRelevance
FunctionalB3LYPBalances accuracy and cost
Basis Set6-31G*Describes valence electrons
Solvent ModelPCM (Water)Mimics physiological conditions

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